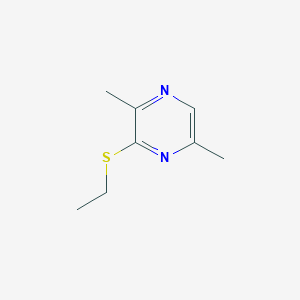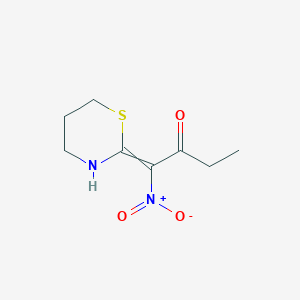![molecular formula C6H8O4 B14622248 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one CAS No. 60269-18-3](/img/structure/B14622248.png)
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is a bicyclic organic compound characterized by its unique structure, which includes a seven-membered ring with two oxygen atoms and a methoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one typically involves the oxidation of cyclohexene derivatives. One common method is the use of dendritic complexes as catalysts to facilitate the oxidation process . The reaction conditions often include controlled temperatures and the presence of specific oxidizing agents to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and peracids.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one has several scientific research applications:
Chemistry: It is used as a substrate to study the specificity of various enzymes and catalysts.
Biology: The compound’s reactivity makes it useful in studying biological oxidation and reduction processes.
Medicine: Its derivatives are explored for potential therapeutic applications, including as anticapsin analogs.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes that catalyze oxidation and reduction reactions. These interactions often involve the formation of intermediate complexes that facilitate the conversion of the compound into its products.
Comparación Con Compuestos Similares
Similar Compounds
7-Oxabicyclo[4.1.0]heptan-2-one: This compound shares a similar bicyclic structure but lacks the methoxy group.
3,7-Dioxabicyclo[4.1.0]heptan-5-one: Similar in structure but with different substituents.
2-Methoxy-4-methyl-3,7-dioxabicyclo[4.1.0]heptan-5-one: A closely related compound with a methyl group instead of a hydrogen atom.
Uniqueness
2-Methoxy-3,7-dioxabicyclo[410]heptan-5-one is unique due to its specific functional groups and reactivity
Propiedades
Número CAS |
60269-18-3 |
|---|---|
Fórmula molecular |
C6H8O4 |
Peso molecular |
144.12 g/mol |
Nombre IUPAC |
2-methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-one |
InChI |
InChI=1S/C6H8O4/c1-8-6-5-4(10-5)3(7)2-9-6/h4-6H,2H2,1H3 |
Clave InChI |
KAQJMJUNNHECSH-UHFFFAOYSA-N |
SMILES canónico |
COC1C2C(O2)C(=O)CO1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


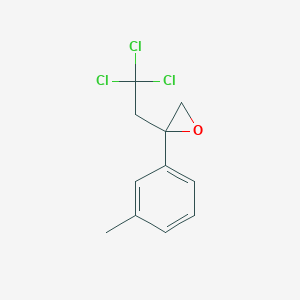
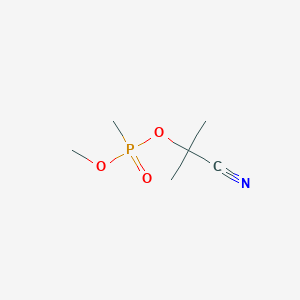
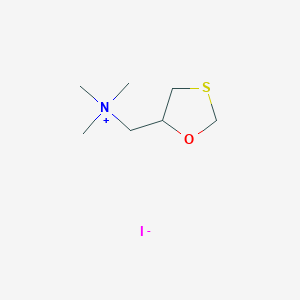
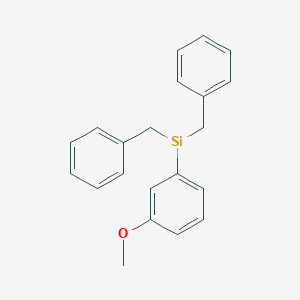
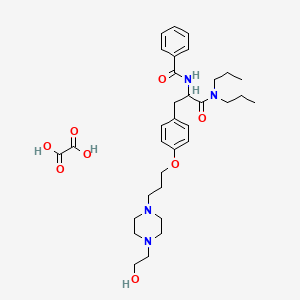
![4-[(Butan-2-yl)oxy]-1,2-dimethyl-3,5-diphenyl-2,3-dihydro-1H-pyrazol-1-ium methyl sulfate](/img/structure/B14622195.png)
![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![2H-Pyran-4-ol, tetrahydro-2,2-dimethyl-4-[(phenylthio)ethynyl]-](/img/structure/B14622209.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
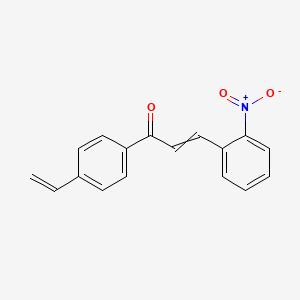
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
